molecular formula C15H12ClN3O4 B5795920 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide

2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide

Cat. No. B5795920
M. Wt: 333.72 g/mol
InChI Key: GELCDLJKCQPIJE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of ethanimidamide and contains a nitrobenzoyl group and a chlorophenyl group. The synthesis of this compound is challenging, but recent advancements in synthetic chemistry have made it possible to produce it in reasonable yields.

Scientific Research Applications

2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide has been studied extensively for its potential therapeutic applications. One of the main applications of this compound is as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been studied for its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. These enzymes play a crucial role in the growth and proliferation of cancer cells, and their inhibition can lead to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide can induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to have anti-inflammatory and analgesic properties. Additionally, this compound has been studied for its potential use as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide is its potential use as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis and cell cycle arrest. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, the synthesis of this compound is challenging, and the yield is moderate. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential use in clinical settings.

Future Directions

There are several future directions for the study of 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide. One potential direction is to study the mechanism of action of this compound in more detail. Understanding the molecular targets of this compound can help in the development of more effective therapeutic agents. Additionally, further studies are needed to determine the potential use of this compound as an antimicrobial agent. Finally, the synthesis of this compound needs to be optimized to improve the yield and reduce the cost of production.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide involves the reaction of 4-chloroaniline with 2-nitrobenzoyl chloride in the presence of a base to form 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]acetanilide. This intermediate is then treated with ethyl chloroformate to form 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide. The yield of this reaction is moderate, and the reaction conditions need to be carefully controlled to prevent side reactions.

properties

IUPAC Name

[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4/c16-11-7-5-10(6-8-11)9-14(17)18-23-15(20)12-3-1-2-4-13(12)19(21)22/h1-8H,9H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELCDLJKCQPIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C(CC2=CC=C(C=C2)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)Cl)\N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-2-(4-chlorophenyl)-N'-{[(2-nitrophenyl)carbonyl]oxy}ethanimidamide

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